molecular formula C12H14O2S B15239061 1-(M-tolylthio)cyclobutane-1-carboxylic acid

1-(M-tolylthio)cyclobutane-1-carboxylic acid

Cat. No.: B15239061
M. Wt: 222.31 g/mol
InChI Key: SNTUREQXEHSAID-UHFFFAOYSA-N
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Description

1-(M-tolylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It features a cyclobutane ring substituted with a carboxylic acid group and a meta-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(M-tolylthio)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out under various conditions, often involving the use of photochemical or thermal activation to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(M-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The meta-tolylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(M-tolylthio)cyclobutane-1-carboxylic acid involves its interactions with molecular targets, which may include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems. The compound’s unique structure allows it to engage in various interactions, potentially leading to diverse biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.

    1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the meta-tolylthio group.

    Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups on the cyclobutane ring.

Uniqueness

1-(M-tolylthio)cyclobutane-1-carboxylic acid is unique due to the presence of the meta-tolylthio group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(3-methylphenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-4-2-5-10(8-9)15-12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)

InChI Key

SNTUREQXEHSAID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2(CCC2)C(=O)O

Origin of Product

United States

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